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S glycoprotein, plant - 160185-73-9

S glycoprotein, plant

Catalog Number: EVT-1512525
CAS Number: 160185-73-9
Molecular Formula: C10H7F3O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The S glycoprotein, particularly in the context of coronaviruses such as SARS-CoV-2, is a crucial component involved in the viral entry into host cells. This glycoprotein is synthesized as a precursor and undergoes extensive post-translational modifications, including glycosylation, which are essential for its function. The S glycoprotein is classified as a class I viral fusion protein, consisting of two main subunits: S1 and S2. The S1 subunit contains the receptor-binding domain, which is responsible for recognizing and binding to host cell receptors, while the S2 subunit facilitates membrane fusion, allowing the virus to enter the host cell .

Source and Classification

The S glycoprotein is primarily sourced from coronaviruses, particularly SARS-CoV-2, which is responsible for COVID-19. It belongs to the family Coronaviridae, order Nidovirales. Within this classification, it functions as a viral fusion protein that plays a pivotal role in the pathogenesis of coronavirus infections. The spike protein's structure and function have made it a significant target for vaccine development and therapeutic interventions .

Synthesis Analysis

Methods

The synthesis of the S glycoprotein occurs on the rough endoplasmic reticulum (RER) as a 1273-amino acid polyprotein precursor. This process involves several key steps:

  1. Translation: The S glycoprotein is translated from viral RNA.
  2. Post-Translational Modifications: Co-translationally, N-linked high-mannose oligosaccharides are added during synthesis. The precursor undergoes signal peptide removal and trimerization within the RER .
  3. Transport: After synthesis, the glycoprotein is transported to the Golgi apparatus where further modifications occur, including O-linked oligosaccharide addition .

Technical Details

The synthesis involves complex enzymatic processes where specific enzymes catalyze glycosylation and cleavage events. For instance, trypsin-mediated cleavage can produce different molecular weight species of the S glycoprotein depending on receptor presence . This highlights the dynamic nature of its synthesis and processing.

Molecular Structure Analysis

Structure

The mature S glycoprotein is a trimeric structure composed of three identical protomers. Each protomer consists of two main domains:

  • S1 Subunit: Contains four domains including an N-terminal domain and a receptor-binding domain.
  • S2 Subunit: Responsible for mediating membrane fusion.

Data

Cryo-electron microscopy has provided high-resolution structural data showing that each protomer can exist in various states that facilitate its function during viral entry into host cells .

Chemical Reactions Analysis

Reactions

The S glycoprotein undergoes several critical reactions during its lifecycle:

  1. Proteolytic Cleavage: The cleavage by host proteases activates the fusion machinery.
  2. Glycosylation: This involves enzymatic reactions that attach carbohydrate moieties to specific amino acids, impacting stability and immunogenicity .

Technical Details

Studies have shown that different concentrations of proteases can yield various cleavage products of the S glycoprotein, indicating a complex interplay between enzyme concentration and protein structure .

Mechanism of Action

Process

The mechanism by which the S glycoprotein facilitates viral entry involves several steps:

  1. Receptor Binding: The receptor-binding domain of the S1 subunit binds to specific receptors on host cells (e.g., angiotensin-converting enzyme 2).
  2. Conformational Change: Binding induces significant conformational changes in the spike protein.
  3. Membrane Fusion: The S2 subunit then promotes fusion between the viral envelope and host cell membrane, allowing viral RNA to enter the host cell .

Data

Research has quantified these conformational changes using structural determination techniques like negative-stain electron microscopy and cryo-electron microscopy to visualize transitions during fusion events .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 180 kDa for the full-length protein.
  • Trimeric Structure: Each spike consists of three identical monomers.

Chemical Properties

  • Glycosylation Sites: Multiple N-linked and O-linked glycosylation sites enhance stability.
  • Sensitivity to Proteolysis: The structure's integrity can be affected by proteolytic enzymes, which cleave at specific sites leading to functional changes.

Relevant studies have shown that post-translational modifications significantly influence both stability and immunogenicity of the S glycoprotein .

Applications

The S glycoprotein has significant scientific applications:

  • Vaccine Development: It serves as a primary target for vaccines against COVID-19 due to its role in eliciting neutralizing antibodies.
  • Therapeutic Targets: Understanding its structure aids in designing antiviral drugs that inhibit its function.
  • Diagnostic Tools: Antibodies against the S glycoprotein are used in various diagnostic assays to detect SARS-CoV-2 infections .

Properties

CAS Number

160185-73-9

Product Name

S glycoprotein, plant

Molecular Formula

C10H7F3O2

Synonyms

S glycoprotein, plant

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